molecular formula C16H16N4O2 B5526661 2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-pyridinylmethyl)acetamide

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-pyridinylmethyl)acetamide

Cat. No.: B5526661
M. Wt: 296.32 g/mol
InChI Key: BDYIEWZYYBFRKY-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-N-(3-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.12732577 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ACAT-1 Inhibition for Therapeutic Applications

The discovery of compounds like K-604, which is a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), highlights the therapeutic potential of benzimidazole derivatives in treating diseases involving ACAT-1 overexpression. These compounds demonstrate significant selectivity for ACAT-1 over ACAT-2 and have shown improved aqueous solubility and oral absorption, making them promising candidates for clinical applications (Shibuya et al., 2018).

Antiviral and Antibacterial Activity

A series of benzimidazole derivatives have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, compounds with specific structural features have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating the potential of these compounds in addressing antibiotic resistance challenges (Chaudhari et al., 2020).

Synthesis and Chemical Properties

Research into the synthesis of pyrimido[1,2‐a]benzimidazoles and their conversion into imidazo[1,2‐a]benzimidazoles showcases the versatility of benzimidazole derivatives in chemical synthesis. These studies not only explore the chemical properties of these compounds but also contribute to the development of novel synthetic routes for heterocyclic compounds, which are critical in pharmaceutical chemistry (Troxler & Weber, 1974).

Antioxidant Applications in Industrial Oil

Benzimidazole derivatives have been studied for their antioxidant properties in industrial applications, such as improving the oxidation stability of local base oils. These studies demonstrate the potential of these compounds in extending the life and performance of industrial oils, underscoring the versatility of benzimidazole derivatives beyond medicinal applications (Basta et al., 2017).

Properties

IUPAC Name

2-(3-methyl-2-oxobenzimidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-19-13-6-2-3-7-14(13)20(16(19)22)11-15(21)18-10-12-5-4-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYIEWZYYBFRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.